molecular formula C26H24ClN3O4 B2990742 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 941982-53-2

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2990742
CAS No.: 941982-53-2
M. Wt: 477.95
InChI Key: HMTWVZZRPMHDRP-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with a chlorine atom at position 6, a phenyl group at position 4, and an acetamide side chain linked to a 3,4-dimethoxyphenethyl moiety. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects . The chloro and dimethoxyphenethyl groups likely enhance lipophilicity and metabolic stability, influencing bioavailability and target engagement.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-33-22-11-8-17(14-23(22)34-2)12-13-28-24(31)16-30-21-10-9-19(27)15-20(21)25(29-26(30)32)18-6-4-3-5-7-18/h3-11,14-15H,12-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTWVZZRPMHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with cellular targets like enzymes or receptors. Its quinazolinone core is known to bind with high affinity to certain protein kinases, inhibiting their activity and affecting downstream signaling pathways. The chloro-phenyl group enhances its binding affinity, while the dimethoxyphenethyl moiety modulates its pharmacokinetic properties, improving cellular uptake and bioavailability.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituents Key Structural Notes Reference
Target Compound Quinazolinone 6-Cl, 4-Ph, N-(3,4-dimethoxyphenethyl)acetamide Chloro enhances lipophilicity; dimethoxy may improve metabolic stability N/A
AJ5d () Quinazolinone 4-F, thioacetamide (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)) Fluorine substituent may alter electronic properties
IV-40 () Pyrrolidinone 4-Cl, N-(3,4-dimethoxyphenethyl)acetamide Shared dimethoxyphenethyl group; chloro vs. pyrrolidinone core
4g () Tetrazole N-(3,4-dimethoxyphenethyl)-2-(1H-tetrazol-1-yl)acetamide Tetrazole ring introduces polarity; similar N-substituent
Compound 8 () Quinazolinone 4-Oxo-3-(4-sulfamoylphenyl), thioacetamide Sulfamoyl group enhances solubility

Research Findings and Trends

  • Antioxidant Activity: Quinazolinones with electron-withdrawing groups (e.g., Cl, F) show enhanced antioxidant properties compared to ascorbic acid () .
  • Anticonvulsant Potential: The dimethoxyphenethyl group in IV-40 and the target compound aligns with structural motifs in anticonvulsant agents () .
  • Crystallographic Insights : Substituent orientation (e.g., dihedral angles in ) influences molecular packing and stability, critical for formulation .

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic molecule belonging to the quinazoline class. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C26H24ClN3O4
Molecular Weight : 463.94 g/mol
CAS Number : 941982-53-2

The compound features a quinazoline core with a chloro substituent and a dimethoxyphenethyl group. This structural configuration may enhance its pharmacological profile by influencing its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate starting materials.
  • Substitution Reactions : The introduction of the chloro and dimethoxyphenethyl groups occurs through nucleophilic substitution methods.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using the MTT assay. Results indicated that it possesses a notable cytotoxic effect with IC50 values suggesting potent activity compared to standard chemotherapeutics like methotrexate .
Cell LineIC50 (µM)Reference
MCF-73.38
A5495.73

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial strains:

  • Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and others.
  • Findings : Initial results indicate moderate to strong antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The quinazoline core is known to interact with enzymes involved in cell proliferation and survival pathways.
  • Receptor Binding : Potential binding to specific receptors that modulate cellular responses associated with cancer and infection.

Case Studies

A notable case study involved the evaluation of various quinazoline derivatives, including our compound, where researchers utilized molecular docking studies to predict binding affinities to target proteins such as dihydrofolate reductase (DHFR). The results indicated favorable interactions suggesting potential as a therapeutic agent .

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